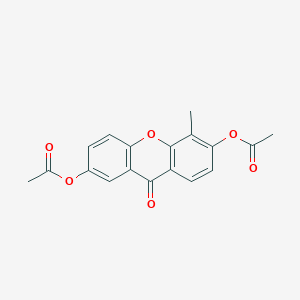
5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate is a xanthone derivative, a class of oxygenated heterocyclic compounds known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone scaffold, which imparts unique chemical properties and biological activities to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate typically involves the acylation of 5-methyl-9-oxo-9H-xanthene-2,6-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the diol to the diacetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated xanthones.
Substitution: Halogenated and nitrated xanthones.
Scientific Research Applications
5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by modulating the Nrf2 pathway.
Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6,8-Dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid: Another xanthone derivative with similar biological activities.
5,6-Dimethylxanthone-4-acetic acid: Known for its anticancer properties and used in clinical trials.
2-Hydroxy-6-methyl-8-methoxy-9-oxo-9H-xanthene-1-carboxylic acid: Exhibits antioxidant and anti-inflammatory activities.
Uniqueness
5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diacetate groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
61234-49-9 |
|---|---|
Molecular Formula |
C18H14O6 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(6-acetyloxy-5-methyl-9-oxoxanthen-2-yl) acetate |
InChI |
InChI=1S/C18H14O6/c1-9-15(23-11(3)20)7-5-13-17(21)14-8-12(22-10(2)19)4-6-16(14)24-18(9)13/h4-8H,1-3H3 |
InChI Key |
JDSCRBBZLJIYSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC3=C(C2=O)C=C(C=C3)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



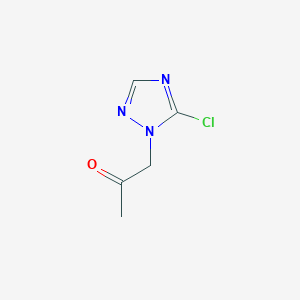
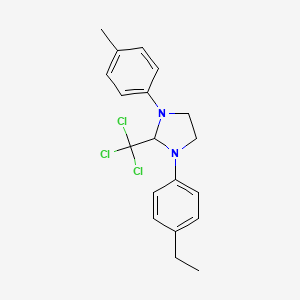
![3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B14584350.png)
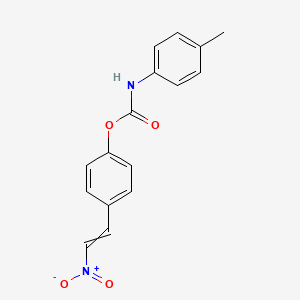

![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene](/img/structure/B14584357.png)
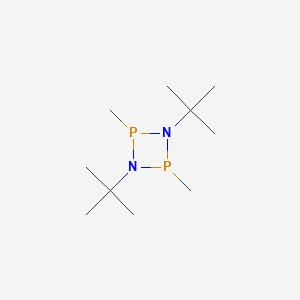
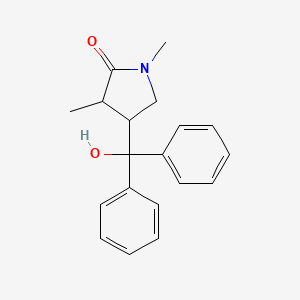
![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-pyran](/img/structure/B14584372.png)
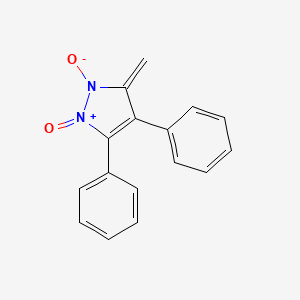
![2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate](/img/structure/B14584378.png)

![Spiro[bicyclo[4.3.1]decane-10,2'-oxirane]](/img/structure/B14584391.png)
